6-(But-2-yn-1-yloxy)imidazo[1,2-b]pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“6-(But-2-yn-1-yloxy)imidazo[1,2-b]pyridazine” is a novel compound that has been identified as a potential inhibitor of IL-17A . IL-17A is a major pathological cytokine secreted from Th17 cells, which plays a key role in chronic inflammation and is a major driver of tissue damage . This compound is part of a series of novel imidazo[1,2-b]pyridazine inhibitors that are being studied for the treatment of psoriasis, rheumatoid arthritis, and multiple sclerosis .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
6-(But-2-yn-1-yloxy)imidazo[1,2-b]pyridazine derivatives have been explored in various synthetic routes, demonstrating their versatility in chemical synthesis. For example, the synthesis of imidazo[1,2-b]pyridazines and their derivatives has been a subject of interest due to their potential pharmacological properties. One study detailed the synthesis of imidazo[1,2-b]pyridazine derivatives, which were evaluated for their central nervous system activities, highlighting the scaffold's potential in drug discovery (Barlin et al., 1992). Similarly, the discovery and optimization of imidazo[1,2-a]pyrazines and pyrazolo[1,5-c]pyrimidines as selective negative modulators of AMPA receptors showcase the therapeutic relevance of such scaffolds in neurological disorders (Savall et al., 2018).
Therapeutic Potential
The imidazo[1,2-b]pyridazine core has been identified as a key structure in the development of compounds with significant therapeutic potential. For instance, novel imidazo[1,2-b]pyridazine derivatives have been synthesized and evaluated for their binding to amyloid plaques in vitro, suggesting their use in the development of diagnostic agents for Alzheimer's disease (Zeng et al., 2010). Moreover, imidazo[1,2-b]pyridazine compounds incorporating polar nitro and amino moieties have shown potent acetylcholinesterase inhibitory activity, with implications for the treatment of neurodegenerative diseases (Sharma et al., 2021).
Biological Applications
The biological applications of imidazo[1,2-b]pyridazine derivatives extend beyond their potential as therapeutic agents. Their chemical structure serves as a scaffold for the development of various compounds with diverse biological activities. For instance, the synthesis of imidazo[1,2-a]pyridines through water-mediated hydroamination and silver-catalyzed aminooxygenation demonstrates the scaffold's adaptability in creating biologically active molecules (Mohan et al., 2013). Additionally, the imidazo[1,2-a]pyridine scaffold has been recognized as a "drug prejudice" framework due to its extensive applications in medicinal chemistry, showcasing its significance in the development of anticancer, antimicrobial, and antiviral agents (Deep et al., 2016).
Zukünftige Richtungen
The future directions for “6-(But-2-yn-1-yloxy)imidazo[1,2-b]pyridazine” could involve further studies to confirm its efficacy as an IL-17A inhibitor and potential treatment for psoriasis, rheumatoid arthritis, and multiple sclerosis . Additionally, more research is needed to understand its synthesis, molecular structure, chemical reactions, physical and chemical properties, and safety and hazards.
Wirkmechanismus
Target of Action
The primary targets of 6-(But-2-yn-1-yloxy)imidazo[1,2-b]pyridazine are Interleukin-17A (IL-17A) and Transforming Growth Factor-β Activated Kinase (TAK1) . IL-17A is a major pathological cytokine secreted from Th17 cells, playing a key role in chronic inflammation and tissue damage . TAK1 is a serine/threonine kinase that is important for cell growth, differentiation, and apoptosis .
Mode of Action
This compound interacts with its targets by inhibiting their activity. It inhibits IL-17A, a pro-inflammatory cytokine , and TAK1, which is upregulated and overexpressed in multiple myeloma . The compound inhibits TAK1 at nanomolar concentrations .
Biochemical Pathways
The compound affects the IL-23/IL-17 axis, which is critical to the pathogenesis of psoriatic disease . It also impacts the transforming growth factor-beta (TGF-β) pathway, as TAK1 is a key component of this pathway .
Pharmacokinetics
The compound’s ability to inhibit its targets at nanomolar concentrations suggests it has good bioavailability .
Result of Action
The inhibition of IL-17A can lead to improved symptoms in patients with moderate-to-severe psoriasis and psoriatic arthritis . The inhibition of TAK1 can lead to decreased growth of multiple myeloma cell lines .
Eigenschaften
IUPAC Name |
6-but-2-ynoxyimidazo[1,2-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c1-2-3-8-14-10-5-4-9-11-6-7-13(9)12-10/h4-7H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UONLXKICTXMJNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCOC1=NN2C=CN=C2C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.